molecular formula C16H14ClN5OS B283552 N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide

Cat. No. B283552
M. Wt: 359.8 g/mol
InChI Key: HSMRLXZOHJQGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide, also known as CBPT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzotriazole derivatives and has been found to exhibit significant biological activity. In

Scientific Research Applications

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to exhibit significant biological activity, making it a potential candidate for use in various scientific research applications. One of the primary areas of research for N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide is in the field of cancer research. Studies have shown that N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.

Mechanism of Action

The mechanism of action of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to exhibit significant biochemical and physiological effects. Studies have shown that N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis. In addition, N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to inhibit cell proliferation, which is a hallmark of cancer. N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has also been found to exhibit anti-inflammatory activity, which is important for reducing inflammation in various disease states.

Advantages and Limitations for Lab Experiments

N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways that are involved in cancer cell survival. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, making it a potential candidate for use in cancer research. However, N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide also has some limitations. It is a relatively new compound, and its full range of biological activity is not yet fully understood. In addition, the synthesis of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide can be challenging, and the compound can be expensive to produce.

Future Directions

There are several future directions for research on N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide. One area of research is to further elucidate the mechanism of action of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide. This will help to better understand how N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide interacts with various enzymes and signaling pathways that are involved in cancer cell survival. Another area of research is to explore the potential use of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide in combination with other anticancer agents. This may enhance the anticancer activity of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide and reduce the risk of drug resistance. Finally, there is a need to explore the potential use of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide in other disease states, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide, or N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide, is a promising compound that exhibits significant biological activity and has potential applications in various scientific research areas. The synthesis method of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been optimized, and its mechanism of action involves the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide has been found to exhibit significant biochemical and physiological effects, and it has several advantages for use in lab experiments. However, there are also limitations to the use of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide, and further research is needed to fully understand its biological activity and potential applications.

Synthesis Methods

The synthesis of N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide involves the reaction of 6-chloro-2-phenylbenzotriazole with thiourea and propionyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. This method has been optimized to yield high purity N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide in good yields.

properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]propanamide

InChI

InChI=1S/C16H14ClN5OS/c1-2-15(23)19-16(24)18-12-9-14-13(8-11(12)17)20-22(21-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,18,19,23,24)

InChI Key

HSMRLXZOHJQGAR-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3

Origin of Product

United States

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